molecular formula C10H16N2 B12079339 5-Methyl-N-(2-methylpropyl)pyridin-3-amine

5-Methyl-N-(2-methylpropyl)pyridin-3-amine

Cat. No.: B12079339
M. Wt: 164.25 g/mol
InChI Key: IODARLGBZDNFQF-UHFFFAOYSA-N
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Description

5-Methyl-N-(2-methylpropyl)pyridin-3-amine is an organic compound with the molecular formula C11H18N2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-N-(2-methylpropyl)pyridin-3-amine can be synthesized through a multi-step process. One common method involves the condensation reaction and decarboxylation of diethyl malonate, sodium, and 3-nitro-5-chloropyridine, followed by a reduction reaction . The reaction conditions typically involve the use of solvents such as methanol and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N-(2-methylpropyl)pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various alkyl or acyl groups onto the pyridine ring.

Scientific Research Applications

5-Methyl-N-(2-methylpropyl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-N-(2-methylpropyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-N-(2-methylpropyl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both methyl and isopropyl groups can also affect its solubility and interaction with other molecules.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

5-methyl-N-(2-methylpropyl)pyridin-3-amine

InChI

InChI=1S/C10H16N2/c1-8(2)5-12-10-4-9(3)6-11-7-10/h4,6-8,12H,5H2,1-3H3

InChI Key

IODARLGBZDNFQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)NCC(C)C

Origin of Product

United States

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